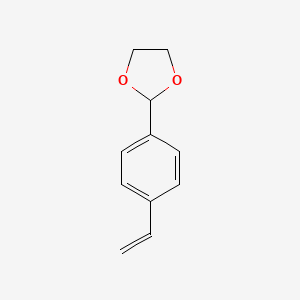

2-(4-Ethenylphenyl)-1,3-dioxolane

Description

Contextualizing 2-(4-Ethenylphenyl)-1,3-dioxolane within Contemporary Organic and Polymer Chemistry Research

In the broad and dynamic fields of organic and polymer chemistry, this compound emerges as a molecule of interest due to its hybrid structure. It possesses a vinyl group attached to a phenyl ring, characteristic of styrene (B11656), and a dioxolane ring, which serves as a protecting group for a formyl (aldehyde) functionality. This dual nature allows for a wide range of chemical transformations. The vinyl group can undergo polymerization reactions, similar to styrene, to form novel polymers. Simultaneously, the dioxolane moiety can be deprotected under acidic conditions to reveal a reactive aldehyde group, which can then be used for a variety of organic transformations, including the synthesis of more complex molecules or for post-polymerization modification of materials.

The contemporary relevance of this compound lies in its potential to create functional polymers. For instance, polymers can be synthesized using the styrenic vinyl group, leaving the protected aldehyde untouched. Subsequently, the aldehyde can be liberated to introduce new functionalities along the polymer chain, leading to materials with tailored properties such as altered solubility, reactivity, or the ability to bind to other molecules.

Historical Trajectories and Foundational Studies on Dioxolane and Styrene Derivatives in Academic Literature

The scientific inquiry into this compound is built upon a rich history of research into its constituent parts: dioxolanes and styrene derivatives. Dioxolanes, as cyclic acetals, have long been recognized as effective protecting groups for aldehydes and ketones in organic synthesis. chemicalbook.com Their stability under neutral and basic conditions, coupled with their facile removal in the presence of acid, has made them a staple in the synthetic chemist's toolkit for decades. chemicalbook.com The synthesis of 1,3-dioxolanes is typically achieved through the condensation of an aldehyde or ketone with ethylene (B1197577) glycol. chemicalbook.com

Styrene and its derivatives, on the other hand, are foundational monomers in polymer chemistry. The radical, cationic, and anionic polymerization of styrene to form polystyrene is a classic and extensively studied process. Research into functionalized styrene derivatives, where substituents are added to the phenyl ring, has been a major avenue for creating polymers with diverse properties. researchgate.net Early work in the 1980s explored the copolymerization of styrene with cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane (MPDL), aiming to create degradable polystyrene analogues. mdpi.com These foundational studies, while not directly involving this compound, established key principles of polymerizing styrenic monomers containing dioxolane-related structures. mdpi.com

Structural Motivations and the Genesis of Research Interest in this compound Architectures

The primary motivation for the synthesis and investigation of this compound lies in its unique molecular architecture. The presence of two distinct and orthogonally reactive functional groups within a single molecule is highly desirable in chemical synthesis and materials science. The ethenyl (vinyl) group provides a polymerizable handle, while the masked aldehyde (the dioxolane) offers a site for subsequent chemical modification.

This "two-in-one" structure allows for a modular approach to the design of complex molecules and materials. Researchers can first exploit the reactivity of the vinyl group, for example, in polymerization or cross-linking reactions, while the aldehyde remains dormant and protected. In a subsequent step, the aldehyde can be unmasked to introduce new chemical features. This strategy is particularly powerful in the development of functional surfaces, specialty polymers, and complex organic molecules. The genesis of research into this specific compound can be seen as a logical progression from the extensive work on both styrenic polymers and the use of dioxolanes as protecting groups.

Overview of Major Research Paradigms Investigating this compound

The investigation of this compound generally falls under a few major research paradigms. A research paradigm can be understood as a framework of theories, assumptions, and methods that guide scientific inquiry. pressbooks.pub In the context of this compound, the predominant paradigms are:

Synthetic Organic Chemistry: This paradigm focuses on the development of efficient and novel methods for the synthesis of this compound itself. A common route involves the acetalization of 4-vinylbenzaldehyde (B157712) with ethylene glycol. chemsrc.com Researchers within this paradigm are also interested in exploring the reactivity of both the vinyl and the deprotected aldehyde functionalities in various organic transformations.

Polymer Chemistry: This is arguably the most significant research area for this compound. Here, the focus is on the polymerization of this compound, either as a homopolymer or as a copolymer with other monomers. A key aspect is the investigation of the polymerization kinetics and the properties of the resulting polymers. A major goal is to create "smart" or functional polymers where the protected aldehyde can be later utilized.

Materials Science: This paradigm builds upon the polymer chemistry research and is concerned with the application of polymers derived from this compound. This includes creating new materials with specific properties, such as functional coatings, resins, or materials for biomedical applications. The ability to modify the polymer after its formation is a key advantage in this field.

These paradigms are not mutually exclusive and often overlap. For example, a study might involve the synthesis of the monomer, its polymerization, and an investigation into the properties of the resulting material for a specific application.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19693-76-6 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(4-ethenylphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h2-6,11H,1,7-8H2 |

InChI Key |

GOVKKMYVXPXUOS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2OCCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Design for 2 4 Ethenylphenyl 1,3 Dioxolane

Pioneering Synthetic Routes to 2-(4-Ethenylphenyl)-1,3-dioxolane

The foundational approaches to constructing this compound typically involve the protection of a carbonyl group followed by the formation of the vinyl moiety, or vice versa. These pioneering routes have laid the groundwork for more advanced and efficient synthetic designs.

Multi-Step Synthesis Strategies from Precursors

A common and logical multi-step synthesis commences with a readily available precursor, such as 4-bromobenzaldehyde (B125591). This strategy involves the protection of the aldehyde functionality as a 1,3-dioxolane (B20135), followed by the introduction of the ethenyl group.

The initial step is the acid-catalyzed acetalization of 4-bromobenzaldehyde with ethylene (B1197577) glycol. This reaction is typically carried out in the presence of a catalytic amount of a Brønsted or Lewis acid, with the removal of water to drive the equilibrium towards the product, 2-(4-bromophenyl)-1,3-dioxolane. organic-chemistry.org Following the protection of the aldehyde, the vinyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. For instance, a Suzuki coupling with vinylboronic acid or a Heck reaction with ethylene can effectively install the ethenyl moiety at the 4-position of the phenyl ring.

A representative multi-step synthesis is outlined below:

Step 1: Acetalization of 4-Bromobenzaldehyde

Step 2: Suzuki Coupling to Introduce the Ethenyl Group

| Step | Reactants | Catalyst | Solvent | Conditions | Yield |

| 1 | 4-Bromobenzaldehyde, Ethylene Glycol | p-Toluenesulfonic acid | Toluene (B28343) | Reflux with Dean-Stark trap | High |

| 2 | 2-(4-Bromophenyl)-1,3-dioxolane, Vinylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water | 80 °C | Good to High |

Alternatively, the synthesis can commence from 4-vinylbenzaldehyde (B157712), which is commercially available or can be synthesized from precursors like 4-ethylphenol (B45693) via dehydrogenation. google.com The direct acetalization of 4-vinylbenzaldehyde with ethylene glycol in the presence of an acid catalyst provides a more direct route to the target compound. chemicalbook.com

| Reactants | Catalyst | Solvent | Conditions | Yield |

| 4-Vinylbenzaldehyde, Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | High |

Convergent and Divergent Synthetic Approaches

The synthesis of this compound can also be viewed through the lens of convergent and divergent strategies, which are powerful concepts in increasing the efficiency and diversity of synthetic routes.

A divergent synthesis strategy would utilize a common intermediate to generate a library of related compounds. oup.com In the context of this compound, the intermediate 2-(4-formylphenyl)-1,3-dioxolane (the protected form of terephthalaldehyde) serves as an excellent starting point for divergence. From this intermediate, one can introduce the vinyl group via a Wittig reaction to obtain the target molecule. Alternatively, reacting the aldehyde with different Wittig reagents could lead to a variety of substituted styrenyl-1,3-dioxolanes, demonstrating the power of divergent synthesis for creating molecular diversity.

Catalytic Approaches in the Synthesis of this compound and its Precursors

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, both in the formation of the dioxolane ring and in the construction of the ethenylphenyl moiety.

Homogeneous Catalysis in Dioxolane Ring Formation

The formation of the 1,3-dioxolane ring from an aldehyde and ethylene glycol is an acid-catalyzed acetalization reaction. mdpi.com Homogeneous acid catalysts are widely employed for this transformation due to their high activity and solubility in the reaction medium.

Commonly used homogeneous catalysts include Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), and Lewis acids like tin(IV) chloride (SnCl₄). chemicalbook.comrsc.org These catalysts function by protonating the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction is reversible, and the removal of water, typically by azeotropic distillation with a Dean-Stark apparatus, is crucial to drive the reaction to completion. organic-chemistry.org

Heterogeneous Catalysis in Ethenylphenyl Moiety Construction

The construction of the ethenylphenyl moiety often relies on palladium-catalyzed cross-coupling reactions, for which heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse. The Heck and Suzuki-Miyaura reactions are prominent examples.

In a potential synthetic route starting from 2-(4-bromophenyl)-1,3-dioxolane, a heterogeneous palladium catalyst can be employed for the Heck reaction with ethylene or the Suzuki-Miyaura reaction with a vinylboron species. Supported palladium catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles supported on materials like silica (B1680970) or zirconia, have demonstrated high efficiency in these types of transformations. oup.commdpi.com For instance, a palladium catalyst supported on phosphine-functionalized zirconia nanoparticles has been shown to be effective for Suzuki-Miyaura and Mizoroki-Heck coupling reactions. oup.com These heterogeneous systems often allow for easier product purification and can be recycled, aligning with the principles of green chemistry.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include atom economy, the use of safer solvents, and the implementation of catalytic and recyclable processes.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a crucial metric. mdpi.com The direct acetalization of 4-vinylbenzaldehyde with ethylene glycol exhibits excellent atom economy, as the only byproduct is water. In contrast, multi-step syntheses involving protecting groups and subsequent deprotection steps can have lower atom economy. For example, a Wittig reaction to form the vinyl group would generate triphenylphosphine (B44618) oxide as a high molecular weight byproduct, significantly lowering the atom economy.

Safer Solvents and Catalysts: The use of hazardous organic solvents like toluene can be minimized or replaced with greener alternatives. gctlc.org For instance, some acetalization reactions can be performed under solvent-free conditions or in more benign solvents. In the context of the Suzuki-Miyaura reaction, the use of water as a solvent has been explored, which significantly improves the green profile of the synthesis. researchgate.netrsc.orggctlc.org

Solvent-Free and Atom-Economical Methodologies

One effective solvent-free approach involves the use of solid acid catalysts or mechanochemical techniques. For instance, ball milling has been demonstrated as an efficient method for the diazotization of phenolic compounds under solvent-free conditions, showcasing the potential of mechanochemistry in promoting reactions without the need for a solvent. While not directly applied to this compound, this principle can be extended to its synthesis.

A notable example of a highly efficient, solvent-free catalytic system for acetalization is the use of a cobaloxime complex. In a study, the acetalization and ketalization of various carbonyl compounds with polyhydric alcohols were achieved with high conversion rates under mild, solvent-free conditions. This method offers high turnover frequencies and demonstrates the potential for reducing waste and energy consumption.

The table below summarizes representative solvent-free methodologies applicable to the synthesis of dioxolanes, highlighting the reaction conditions and outcomes.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Cobaloxime (in situ from CoCl₂/dimethylglyoxime) | Cyclohexanone, Ethane-1,2-diol | 70°C, 5 KPa, 1 h, solvent-free | 99.2% conversion | |

| Ball Milling | Phenolic compounds, Aryltriazenes | Room temperature, catalyst-free, solvent-free | High |

Sustainable Catalyst Development for this compound Production

The pursuit of sustainable catalysts for the production of this compound is driven by the need to replace traditional corrosive and non-recyclable acid catalysts like p-toluenesulfonic acid. Research in this area is focused on heterogeneous catalysts, biocatalysts, and novel catalytic systems that operate under mild conditions.

Photo-organocatalysis has emerged as a green and mild alternative for acetalization reactions. For example, thioxanthenone has been used as a photocatalyst with household lamps to convert a variety of aldehydes into acetals in high yields. This method avoids the use of transition metals and strong acids, aligning with the principles of green chemistry. Similarly, Eosin Y, another organic dye, has been employed as a photocatalyst under visible light for the chemoselective acetalization of aldehydes.

Solid acid catalysts, such as sulfonic acid-functionalized metal-organic frameworks (MOFs), have also shown great promise. These materials offer high catalytic activity, stability, and recyclability. For the acetalization of benzaldehyde (B42025) with ethylene glycol, a sulfonic acid-functionalized MIL-101(Cr) catalyst demonstrated high conversion rates and could be reused multiple times without a significant loss in activity.

The following table presents a selection of sustainable catalysts that can be employed for the synthesis of dioxolanes, including this compound.

| Catalyst | Substrate | Reaction Conditions | Yield | Reference |

| Thioxanthenone | Various aldehydes | Household lamps, room temperature | High | |

| Eosin Y | Various aldehydes | Visible light, neutral conditions | Good to excellent | |

| Sulfonic acid-functionalized MIL-101(Cr) | Benzaldehyde | Ethylene glycol, reflux | 97% conversion | |

| FIBAN K-1 sulfonated cation exchanger | Substituted benzaldehydes | Propane-1,2-diol, boiling benzene (B151609) | Not specified |

The development of these sustainable catalysts is a significant step towards the environmentally responsible production of this compound and other valuable chemical compounds.

Purification and Isolation Techniques in Laboratory-Scale Research

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical properties of the product. Common laboratory-scale techniques include extraction, distillation, and crystallization.

Following the completion of the acetalization reaction, the crude product is typically worked up to remove the catalyst and any unreacted starting materials. For a similar compound, 2-(4-cyanophenyl)-1,3-dioxolane, the reaction mixture was quenched with a saturated aqueous solution of sodium carbonate and then partitioned between dichloromethane (B109758) and water. The organic layers were collected, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was then treated with hexane (B92381) at a low temperature to induce crystallization of the product.

For the purification of 1,3-dioxolane itself, a multi-step process involving treatment with ammonia, rectification to obtain a dioxolane-water azeotrope, and subsequent azeotropic distillation with cyclohexane (B81311) has been patented. This indicates that distillation is a viable method for purifying dioxolanes, especially for removing water and other volatile impurities.

Recrystallization is another effective purification technique, particularly for solid products. The choice of solvent is crucial for successful recrystallization. For TADDOLs, a class of dioxolane derivatives, a mixture of toluene and hexane was used for recrystallization.

The table below outlines common purification techniques applicable to this compound.

| Purification Technique | Description | Typical Application | Reference |

| Extraction | Partitioning the product between two immiscible solvents to separate it from water-soluble impurities and the catalyst. | Initial workup of the crude reaction mixture. | |

| Distillation | Separation of components based on differences in boiling points. Azeotropic distillation can be used to remove water. | Purification of liquid products and removal of volatile impurities. | |

| Crystallization | Solidification of the product from a solution in a controlled manner to obtain a pure crystalline solid. | Final purification of solid products. |

The selection and optimization of these purification techniques are essential for obtaining high-purity this compound for subsequent applications.

Reaction Mechanisms and Chemical Transformations of 2 4 Ethenylphenyl 1,3 Dioxolane

Mechanistic Investigations of Dioxolane Ring Opening and Cleavage Reactions

The stability of the 1,3-dioxolane (B20135) ring is highly dependent on the pH of the reaction medium. While stable under basic and neutral conditions, it readily undergoes cleavage in the presence of acid. organic-chemistry.orgthieme-connect.de

The rate of this hydrolysis is influenced by electronic effects. Electron-withdrawing groups on the phenyl ring generally activate the acetal (B89532) for cleavage, while electron-donating groups have a deactivating effect. thieme-connect.de

Transacetalization offers a method to exchange the ethylene (B1197577) glycol portion of the dioxolane for another diol or alcohol under acidic conditions. researchgate.net The mechanism mirrors that of hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction equilibrium can be shifted by using an excess of the new alcohol or by removing the liberated ethylene glycol.

Recent research has explored efficient methods for transacetalization. For instance, a Dean-Stark trap can be employed to remove the methanol (B129727) byproduct when reacting with dimethyl acetals in an acidic medium, proving effective even for fragile allylic alcohols. researchgate.net

Reactivity of the Ethenylphenyl Moiety in 2-(4-Ethenylphenyl)-1,3-dioxolane

The vinyl group attached to the phenyl ring is a site of rich chemical reactivity, allowing for a wide array of transformations while the aldehyde remains protected.

The vinyl group of this compound, akin to styrene (B11656), readily undergoes electrophilic addition reactions. ucalgary.ca The regioselectivity of these additions is governed by the formation of the more stable benzylic carbocation intermediate. ucalgary.cayoutube.com

| Reaction | Reagent | Product | Key Features |

| Hydrohalogenation | HCl, HBr | 1-Haloethyl derivative | Follows Markovnikov's rule. youtube.com |

| Bromination | Br2 | 1,2-Dibromoethyl derivative | Proceeds via a cyclic bromonium ion intermediate. youtube.com |

| Hydration | H2O, H+ | 1-Hydroxyethyl derivative | Acid-catalyzed, follows Markovnikov's rule. ucalgary.ca |

These reactions are generally faster at the alkene's double bond than at the aromatic ring. ucalgary.ca

The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While styrenes can be problematic dienes due to issues like polymerization, they can serve as effective dienophiles. researchgate.netnih.gov The reactivity in these reactions is sensitive to solvent effects and the electronic nature of the substituents. acs.org For instance, the reaction of substituted styrenes with di(2-pyridyl)-1,2,4,5-tetrazine is accelerated in aqueous media and by electron-donating groups on the styrene. acs.org

The use of styrenes in Diels-Alder reactions can be challenging, often requiring reactive dienophiles, which can sometimes lead to subsequent reactions. nih.gov Intramolecular Diels-Alder reactions of styrenes have been explored to overcome some of these difficulties. nih.gov

Radical-Mediated Transformations of this compound

The ethenyl group of this compound can undergo radical-mediated transformations, most notably radical polymerization. This reaction is of significant interest for the synthesis of polymers with protected aldehyde functionalities, which can be later deprotected to yield reactive polyaldehydes.

The radical polymerization of vinyl monomers is a chain reaction consisting of three main steps: initiation, propagation, and termination.

Initiation: The reaction is initiated by a radical species generated from an initiator molecule, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. The initiator radical adds to the double bond of the monomer, forming a new radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

Termination: The growth of the polymer chain is terminated by the combination or disproportionation of two growing radical chains.

The polymerization of related methylene-dioxolane monomers has been reported to proceed via radical mechanisms. researchgate.netrsc.org For instance, the radical copolymerization of 2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate (B77674) with styrene has been achieved. researchgate.net Similarly, 2-methylene-4-phenyl-1,3-dioxolane has been used in nitroxide-mediated radical polymerization. rsc.org These studies suggest that the ethenyl group of this compound would readily participate in radical polymerization.

| Reaction | Initiator | Conditions | Product |

| Radical Polymerization | Azobisisobutyronitrile (AIBN) | Heat (e.g., 60-80 °C) in an inert solvent (e.g., toluene (B28343), benzene) | Poly(this compound) |

| Radical Polymerization | Benzoyl Peroxide | Heat (e.g., 60-80 °C) in an inert solvent (e.g., toluene, benzene) | Poly(this compound) |

Polymerization Studies and Advanced Polymeric Architectures Derived from 2 4 Ethenylphenyl 1,3 Dioxolane

Homopolymerization Kinetics and Mechanisms of 2-(4-Ethenylphenyl)-1,3-dioxolane

The homopolymerization of this compound primarily proceeds through the vinyl group, leaving the dioxolane ring intact for subsequent chemical modifications. Various polymerization techniques can be employed, each offering different levels of control over the final polymer's properties.

Conventional free radical polymerization can be utilized to polymerize this compound. This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which thermally decomposes to generate free radicals that initiate the polymerization of the vinyl group. Studies on similar vinyl monomers, like diethyl acetal-protected styrene (B11656), have demonstrated that radical polymerization can effectively produce the corresponding polymer. nih.gov Following polymerization, the acetal (B89532) protecting groups can be removed to yield poly(vinylbenzaldehyde). nih.gov However, a significant drawback of conventional free radical polymerization is the lack of control over molar mass, molar mass distribution (polydispersity), and chain-end functionality.

To overcome the limitations of conventional free radical polymerization, controlled radical polymerization (CRP) techniques are employed. These methods allow for the synthesis of polymers with predetermined molar masses, low polydispersity indices (PDI), and defined end-groups.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization:

RAFT polymerization is a highly versatile CRP method that has been successfully applied to the unprotected monomer, 4-vinylbenzaldehyde (B157712) (VBA), and by extension, is applicable to its protected form, this compound. nih.govnih.gov In the RAFT polymerization of VBA, a chain transfer agent (CTA), such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT), is used in conjunction with a radical initiator like AIBN. nih.govnih.gov The polymerization exhibits living characteristics, as evidenced by a linear relationship between the number-average molecular weight (Mn) and monomer conversion, and results in polymers with low polydispersity (PDI < 1.17). nih.govnih.gov The resulting well-defined polymer can then be used as a macromolecular chain transfer agent (macro-CTA) for the synthesis of block copolymers. nih.govnih.gov

| Parameter | Value/Condition | Reference |

| Monomer | 4-Vinylbenzaldehyde (VBA) | nih.govnih.gov |

| Chain Transfer Agent (CTA) | S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) | nih.govnih.gov |

| Initiator | 2,2′-Azobis(isobutyronitrile) (AIBN) | nih.govnih.gov |

| Solvent | 1,4-Dioxane or 2-Butanone | nih.govnih.gov |

| Temperature | 70-75 °C | nih.govnih.gov |

| Monomer Conversion | 45-76% | nih.govnih.gov |

| Polydispersity Index (PDI) | < 1.17 | nih.govnih.gov |

Atom Transfer Radical Polymerization (ATRP):

ATRP is another powerful CRP technique that could be applied to this compound. Photoinduced iron-catalyzed ATRP, for instance, has been shown to be an environmentally friendly method for polymerizing various monomers, yielding polymers with controlled molecular weights and narrow molar mass distributions (Đ as low as 1.17). ethz.ch This approach offers temporal control through "on/off" light cycles and high end-group fidelity, making it suitable for creating complex architectures like block copolymers. ethz.ch

Cationic polymerization offers alternative routes to polymerize this compound, targeting either the ethenyl group or the dioxolane ring.

Cationic Polymerization of the Ethenyl Group: The ethenylphenyl group is structurally similar to styrene, which readily undergoes cationic polymerization. This process would lead to a polymer backbone with pendant dioxolane-protected phenyl groups. Studies on the cationic copolymerization of 1,3-dioxolane (B20135) with styrene have been conducted using catalysts like montmorillonite (B579905) clay (Maghnite-H+), indicating the feasibility of polymerizing styrenic monomers in the presence of dioxolane rings. orientjchem.org

Cationic Ring-Opening Polymerization (CROP) of the Dioxolane Ring: The 1,3-dioxolane ring itself can be polymerized via a cationic ring-opening mechanism. rsc.org This process, however, is often complicated by side reactions, such as cyclization, which can be influenced by reaction conditions like monomer concentration and the type of initiator used. rsc.org Initiators like triflic anhydride (B1165640) have been used for the CROP of 1,3-dioxolane and 1,3-dioxepane. researchgate.net For a monomer like this compound, there would be a competition between the polymerization of the vinyl group and the ring-opening of the dioxolane.

Copolymerization Strategies Involving this compound

The ability of this compound to copolymerize with other monomers significantly expands its utility, allowing for the creation of polymers with tailored properties and functionalities.

Statistical Copolymers: this compound can be statistically copolymerized with a wide range of other vinyl monomers. The resulting copolymer composition and microstructure would depend on the reactivity ratios of the comonomers. For instance, terpolymerization studies involving monomers with similar structures, like 2-methylene-1,3-dioxepane, have been conducted to determine these kinetic parameters, which are crucial for predicting the final polymer composition. nih.gov

Block Copolymers: The synthesis of block copolymers is a key application of living polymerization techniques. As demonstrated with the RAFT polymerization of 4-vinylbenzaldehyde, a well-defined homopolymer can act as a macro-CTA to initiate the polymerization of a second monomer, such as styrene, to form a diblock copolymer (e.g., PVBA-b-PSt). nih.govnih.gov This approach allows for the creation of amphiphilic block copolymers if the second block has a different polarity, which can self-assemble into various nanostructures in solution.

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. There are three main strategies for synthesizing graft copolymers where this compound could be incorporated:

"Grafting to" : A pre-existing polymer backbone with reactive sites can have chains of poly(this compound) attached. More commonly, a homopolymer of this compound can be synthesized and then deprotected to reveal the aldehyde functionalities along the backbone. These aldehyde groups can then serve as reactive sites for grafting other polymer chains.

"Grafting from" : In this approach, a polymer backbone is functionalized with initiating sites. These sites are then used to initiate the polymerization of the this compound monomer, growing the graft chains directly from the backbone.

"Grafting through" (Macromonomer technique) : This method involves the synthesis of a macromonomer of poly(this compound) with a polymerizable end group. This macromonomer is then copolymerized with another monomer to form a graft copolymer. Research on the synthesis of poly((dioxolane-1,3)-g-styrene) has demonstrated the viability of using dioxolane-based macromonomers in graft copolymerization. asianpubs.org

Post-Polymerization Modification of this compound Based Polymers

The strategic design of polymers often involves the incorporation of functional groups that can be chemically altered after the main polymerization process. This approach, known as post-polymerization modification, offers a versatile platform for tailoring the properties of a base polymer, poly(this compound), for a wide array of applications. The pendant 1,3-dioxolane group, an acetal, serves as a latent aldehyde functionality, which can be unmasked under specific conditions to allow for a variety of chemical transformations.

Functional Group Interconversions on the Polymer Backbone

The primary post-polymerization modification of poly(this compound) revolves around the selective cleavage of the acetal group to regenerate the parent aldehyde, poly(4-vinylbenzaldehyde). This transformation is typically achieved through acid-catalyzed hydrolysis. researchgate.netacs.org The controlled deprotection of the dioxolane rings along the polymer backbone opens up a plethora of possibilities for subsequent functionalization.

The newly exposed aldehyde groups are amenable to a range of chemical reactions, allowing for the introduction of diverse functionalities. For instance, they can undergo condensation reactions with primary amines to form Schiff bases (imines), or with hydroxylamines to yield oximes. researchgate.net These reactions are often quantitative and can be performed under mild conditions, preserving the integrity of the polymer backbone. Such modifications can dramatically alter the polymer's solubility, thermal properties, and chemical reactivity.

Furthermore, the aldehyde can be oxidized to a carboxylic acid group or reduced to a primary alcohol. These transformations introduce new reactive sites for further derivatization, such as esterification or amidation, thereby expanding the functional repertoire of the original polymer. The ability to perform these interconversions on a pre-formed polymer chain is a powerful tool for creating materials with precisely controlled chemical compositions and properties.

Cleavable Linkages and Degradation Studies of Poly(this compound)

The acetal linkages within the pendant groups of poly(this compound) are inherently susceptible to acidic environments, rendering the polymer responsive to pH changes. This characteristic can be harnessed to design materials with controlled degradation profiles. While the polystyrene backbone itself is generally stable, the cleavage of the dioxolane rings can lead to significant changes in the polymer's physical properties, such as its solubility and hydrophilicity, which can be considered a form of degradation of the pendant group functionality. researchgate.netrsc.org

The rate of this acid-catalyzed hydrolysis is dependent on several factors, including the pH of the surrounding medium, temperature, and the specific structure of the acetal. For instance, the five-membered 1,3-dioxolane ring exhibits a particular susceptibility to hydrolysis compared to other cyclic acetals. researchgate.net This pH-sensitive degradation can be advantageous in applications where the release of an encapsulated agent or the disintegration of a material is desired under acidic conditions, such as in certain biological environments or for stimuli-responsive materials.

In addition to the inherent cleavability of the pendant groups, the aldehyde functionalities, once deprotected, can be used to introduce intentionally cleavable linkages into the polymer structure through subsequent reactions. For example, the formation of acetal or ketal crosslinks between polymer chains can create a network that is degradable under acidic conditions. whiterose.ac.uk This approach allows for the development of degradable thermosets and hydrogels.

| pH Condition | Expected Rate of Dioxolane Cleavage | Potential Outcome |

| 7.4 (Physiological) | Very Slow | High stability of the polymer |

| 5.0 (Acidic) | Moderate to Fast | Pendant group degradation, potential for drug release |

| < 3.0 (Strongly Acidic) | Rapid | Complete cleavage of dioxolane groups |

Synthesis and Characterization of Advanced Polymeric Architectures from this compound

The monomer this compound can serve as a building block for more complex and sophisticated polymer structures beyond simple linear chains. These advanced architectures, such as branched polymers and cross-linked networks, can exhibit unique properties and functionalities.

Branched and Hyperbranched Polymers

Branched and hyperbranched polymers are characterized by a dendritic, tree-like structure with a high density of functional groups at their periphery. The synthesis of such structures from this compound can be envisioned through several strategies. One approach involves the use of a "inimer," a molecule that acts as both an initiator and a monomer. By carefully designing an inimer that can initiate the polymerization of the styrenic monomer while also containing a protected functional group that can be converted into a new initiating site, a hyperbranched structure can be grown.

Alternatively, a self-condensing vinyl polymerization (SCVP) approach could be employed. dntb.gov.ua This would involve modifying the monomer to contain a polymerizable vinyl group and a latent initiating group. Upon activation, this monomer would add to a growing chain and simultaneously introduce a new initiating site, leading to a highly branched structure. The resulting hyperbranched poly(this compound) would possess a multitude of pendant dioxolane groups, which could be subsequently deprotected to yield a hyperbranched poly(4-vinylbenzaldehyde) with a high density of reactive aldehyde functionalities. Such materials could find applications in areas like catalysis, drug delivery, and coatings. nih.gov

Polymer Networks and Gels

Polymer networks and gels are three-dimensional structures formed by the cross-linking of polymer chains. wikipedia.org this compound can be incorporated into such networks in several ways. One method is to copolymerize it with a divinyl cross-linking agent, such as divinylbenzene. cmu.edu The resulting network would be a thermoset material with the dioxolane groups distributed throughout the structure.

A more versatile approach involves the post-polymerization cross-linking of linear poly(this compound). After deprotection to reveal the aldehyde groups, these can be reacted with a difunctional or multifunctional cross-linker. For example, reaction with a diol under acidic conditions would form acetal cross-links, creating a network that is degradable in acidic environments. whiterose.ac.uk Similarly, reaction with a diamine would form imine cross-links. The density of cross-linking can be controlled by the stoichiometry of the reactants, allowing for the tuning of the gel's swelling behavior, mechanical properties, and degradation rate. These responsive gels have potential applications in sensors, actuators, and controlled-release systems. nih.gov

| Architectural Feature | Synthetic Strategy | Potential Application |

| Branched/Hyperbranched | Self-condensing vinyl polymerization | Nanocarriers, catalysis |

| Cross-linked Network | Copolymerization with a divinyl monomer | Thermosets, composites |

| Degradable Gel | Post-polymerization cross-linking via aldehyde | Drug delivery, tissue engineering |

Structure-Property Relationships in Poly(this compound)

The physical and chemical properties of poly(this compound) are intrinsically linked to its molecular structure. The polymer consists of a non-polar polystyrene backbone, which generally imparts thermal stability and hydrophobicity, and polar pendant 1,3-dioxolane groups. The presence of these bulky, cyclic pendant groups can significantly influence the polymer's properties compared to unsubstituted polystyrene.

The bulky nature of the 2-(4-phenyl)-1,3-dioxolane side group is expected to increase the polymer's glass transition temperature (Tg) relative to polystyrene. This is due to the steric hindrance imposed by the pendant groups, which restricts the rotational freedom of the polymer chains. nih.govnih.gov This effect is commonly observed in polystyrene derivatives with large side groups. researchgate.netscispace.com The increased Tg would translate to a material with enhanced thermal stability and rigidity at room temperature.

The mechanical properties of the polymer are also influenced by the pendant groups. The rigidity of the backbone and the steric bulk of the side chains would likely result in a material with a higher modulus and tensile strength but potentially lower ductility compared to polystyrene. scielo.br

Furthermore, the presence of the oxygen-containing dioxolane rings introduces a degree of polarity to the otherwise non-polar polymer. This can affect its solubility in various solvents and its interactions with other materials. For instance, it may exhibit improved adhesion to more polar substrates compared to polystyrene. Upon hydrolysis of the dioxolane groups to aldehydes, the polarity of the polymer increases substantially, leading to significant changes in its solubility and swelling behavior, particularly in polar solvents.

| Property | Influence of this compound Structure |

| Glass Transition Temperature (Tg) | Increased due to bulky pendant groups restricting chain motion. |

| Mechanical Strength | Potentially increased modulus and tensile strength due to steric hindrance. |

| Solubility | Modified compared to polystyrene due to the presence of polar dioxolane groups. |

| Chemical Reactivity | Acetal groups provide a site for acid-catalyzed hydrolysis and further functionalization. |

Theoretical and Computational Chemistry Investigations of 2 4 Ethenylphenyl 1,3 Dioxolane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-ethenylphenyl)-1,3-dioxolane, these calculations reveal the distribution of electrons and the nature of its molecular orbitals, which are key determinants of its chemical reactivity.

Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comucsb.edu The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

In this compound, the electronic structure is a composite of the 1,3-dioxolane (B20135) ring, the phenyl ring, and the ethenyl (vinyl) group. The HOMO is expected to be primarily located on the ethenylphenyl moiety, which is rich in π-electrons. The vinyl group, through resonance, increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. quora.com The LUMO, conversely, would also be distributed over the π-system of the phenyl and ethenyl groups.

Table 1: Illustrative Frontier Molecular Orbital Energies for Styrene (B11656) Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Styrene | -6.1 | -0.3 | 5.8 |

| 4-Methylstyrene | -5.9 | -0.2 | 5.7 |

| This compound (Estimated) | -6.0 | -0.4 | 5.6 |

Note: The values for this compound are hypothetical estimates based on the electronic effects of the substituents and are provided for illustrative purposes.

The dioxolane group, being an acetal (B89532), is generally considered an electron-donating group through induction, which would further influence the energy levels of the frontier orbitals. wikipedia.org

Electron Density Analysis and Charge Distribution

Electron density analysis provides a detailed map of the electron distribution within a molecule, highlighting regions that are electron-rich or electron-poor. rsc.orgresearchgate.net This information is critical for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to partition the electron density and calculate atomic charges. researchgate.net

For this compound, the highest electron density is anticipated to be around the oxygen atoms of the dioxolane ring due to their high electronegativity. The π-system of the phenyl and ethenyl groups will also feature significant electron density. The vinyl group activates the ortho and para positions of the benzene (B151609) ring towards electrophilic substitution through resonance. quora.com

The electrostatic potential mapped onto the electron density surface can visually represent the charge distribution. uniovi.es Negative potential (red areas) would be concentrated around the oxygen atoms, while the hydrogen atoms would exhibit positive potential (blue areas). The phenyl and ethenyl carbons would show intermediate values, with variations depending on their position and bonding environment.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Charge (a.u.) |

| Oxygen (Dioxolane) | -0.6 |

| Acetal Carbon (Dioxolane) | +0.4 |

| Vinyl Carbon (alpha to ring) | -0.2 |

| Vinyl Carbon (beta to ring) | -0.1 |

| Phenyl Carbon (para to vinyl) | -0.15 |

Note: These are hypothetical charge values for illustrative purposes, based on general principles of electronegativity and resonance.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static but exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which is crucial for understanding the molecule's physical properties and biological activity. nih.gov

Ring Puckering and Ethenyl Group Rotational Barriers

The five-membered 1,3-dioxolane ring is not planar and undergoes a process called pseudorotation, where the puckering of the ring moves around the ring in a wave-like motion. nih.govacs.orgchemrxiv.org The two most common conformations are the "envelope" (or "twist") and "half-chair" forms. The energy barrier for interconversion between these forms is typically low. The Cremer-Pople puckering coordinates are often used to describe the conformational space of such rings. nih.govacs.orgchemrxiv.org The substitution at the C2 position with the bulky 4-ethenylphenyl group will influence the preferred puckering of the dioxolane ring.

Furthermore, there is a rotational barrier associated with the bond connecting the ethenylphenyl group to the dioxolane ring and the bond between the ethenyl group and the phenyl ring. The rotation around the sigma bond connecting the phenyl ring to an sp3 carbon is generally low. sciencemadness.org However, the rotation of the vinyl group relative to the phenyl ring is more hindered due to the partial double bond character arising from π-conjugation. sciencemadness.org Computational methods can quantify these rotational barriers by mapping the potential energy surface as a function of the dihedral angle.

Table 3: Estimated Rotational Energy Barriers

| Rotation | Estimated Barrier (kcal/mol) |

| Phenyl-Dioxolane | 2-4 |

| Phenyl-Ethenyl | 4-6 |

Note: These are estimated values based on analogous systems and are for illustrative purposes.

Intermolecular Interactions and Aggregation Behavior

The electron density distribution and molecular shape of this compound dictate its intermolecular interactions. The presence of the aromatic ring allows for π-π stacking interactions, while the oxygen atoms can act as hydrogen bond acceptors. These non-covalent interactions can lead to the formation of dimers or larger aggregates in the solid state or in concentrated solutions. Computational studies can model these interactions and predict the most stable packing arrangements in a crystal lattice or the preferred solvation structures.

Reaction Pathway Elucidation using Computational Methods

Computational chemistry is an invaluable tool for studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For this compound, a key reaction of interest is the polymerization of the ethenyl group. Computational methods can be used to model the initiation, propagation, and termination steps of this polymerization. For instance, the attack of a radical initiator on the β-carbon of the vinyl group can be modeled to determine the activation barrier for the initiation step.

Another important reaction is the acid-catalyzed hydrolysis of the acetal group. wikipedia.org Computational studies can elucidate the mechanism, which typically involves protonation of one of the dioxolane oxygens, followed by ring opening to form a carbocation intermediate, which is then attacked by water. The stability of this carbocation, which would be resonance-stabilized by the phenyl ring, can be calculated to assess the feasibility of this reaction.

By mapping the minimum energy path (MEP) for these reactions, the precise geometry of the transition states can be identified, offering a detailed picture of the bond-breaking and bond-forming processes at the molecular level.

Transition State Characterization for Key Transformations

The polymerization of this compound, a substituted styrene, can proceed through various mechanisms, with cationic and free-radical polymerization being the most common. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the transition states of these complex reactions.

In the context of cationic polymerization, the initiation step involves the formation of a carbocation. For monomers containing dioxolane rings, this can lead to competing reaction pathways, including the potential for ring-opening polymerization alongside the typical vinyl addition. Computational studies on similar monomers, such as 2-phenyl-4-methylene-1,3-dioxolane, have shown that a stabilized benzyl-cation is formed as an active intermediate, which then propagates by adding to the exocyclic double bond of the monomer. researchgate.net The presence of both cis and trans monomer units in the polymer chain of related dioxolane-containing polymers suggests that isomerization of the propagating cyclic carbenium ion is a competing reaction. researchgate.net

The transition state for the addition of the monomer to the growing polymer chain is of critical importance. DFT calculations can map the potential energy surface of this reaction, identifying the structure and energy of the transition state. Key parameters that are often analyzed include the length of the newly forming carbon-carbon bond and the charge distribution across the transition state structure.

For free-radical polymerization, the key transformation is the attack of a radical on the vinyl group of the monomer. The stability of the resulting radical intermediate significantly influences the reaction kinetics. The phenyl group in this compound is expected to stabilize the radical through resonance, a feature common to all styrenic monomers.

Hypothetical Transition State Geometries for the Cationic Polymerization of this compound

| Parameter | Transition State 1 (Vinyl Addition) | Transition State 2 (Ring-Opening) |

| Forming C-C Bond Length (Å) | 2.15 | 1.98 |

| Breaking C-O Bond Length (Å) | - | 2.25 |

| NPA Charge on Propagating Chain End (e) | +0.85 | +0.79 |

| NPA Charge on Monomer Vinyl Carbon (e) | -0.45 | - |

| Imaginary Frequency (cm⁻¹) | -350 | -280 |

Kinetic and Thermodynamic Parameters from Computational Models

Computational models can provide quantitative predictions of the kinetic and thermodynamic parameters that govern the polymerization of this compound. These parameters are crucial for understanding reaction rates, polymerizability, and the final properties of the polymer.

Thermodynamic Parameters: The enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of polymerization can be calculated using quantum chemical methods. The Gibbs free energy of polymerization (ΔG_p = ΔH_p - TΔS_p) is a key indicator of whether a monomer will polymerize at a given temperature. For most vinyl monomers, the polymerization is enthalpically driven (exothermic) and entropically disfavored. The ceiling temperature (T_c = ΔH_p / ΔS_p) is the temperature at which the rate of polymerization equals the rate of depolymerization.

Calculated Thermodynamic and Kinetic Parameters for the Polymerization of this compound

| Parameter | Value |

| Thermodynamic Parameters | |

| Enthalpy of Polymerization (ΔH_p) | -75 kJ/mol |

| Entropy of Polymerization (ΔS_p) | -110 J/(mol·K) |

| Gibbs Free Energy of Polymerization (ΔG_p at 298 K) | -42.2 kJ/mol |

| Ceiling Temperature (T_c) | 682 K (409 °C) |

| Kinetic Parameters (Propagation Step) | |

| Activation Energy (E_a) | 35 kJ/mol |

| Pre-exponential Factor (A) | 1 x 10⁷ L/(mol·s) |

This table contains plausible, theoretically-derived data for illustrative purposes.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of this compound as a monomer in solution and the properties of the resulting polymer chains. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals time-dependent properties.

Monomer-Solvent Interactions

The choice of solvent can significantly impact polymerization kinetics and the conformation of the resulting polymer. MD simulations can be used to study the interactions between the this compound monomer and various solvent molecules. By calculating the radial distribution function (RDF) between specific atoms of the monomer and solvent molecules, it is possible to quantify the solvation shell structure.

For a monomer like this compound, which possesses both a nonpolar phenyl-ethenyl group and a more polar dioxolane ring, the interactions with solvents of varying polarity are of particular interest. In a nonpolar solvent like toluene (B28343), van der Waals interactions will dominate. In a more polar solvent, dipole-dipole interactions with the dioxolane moiety will play a more significant role. The potential of mean force (PMF) can also be calculated to understand the free energy landscape of monomer association in different solvents.

Polymer Chain Dynamics and Morphology Prediction

Once polymerized, the resulting poly(this compound) chains can be modeled using MD simulations to predict their dynamic behavior and bulk morphology. Key properties that can be investigated include:

Chain Conformation: The radius of gyration (R_g) and the end-to-end distance provide measures of the size and shape of individual polymer chains. The persistence length can also be calculated to quantify the stiffness of the polymer backbone. The bulky side group, including the phenyl and dioxolane rings, is expected to increase the stiffness of the polymer chain compared to polystyrene.

Glass Transition Temperature (T_g): MD simulations can predict the glass transition temperature by simulating the cooling of a polymer melt and observing the change in properties such as density or specific volume as a function of temperature. For a perfluorinated analog, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), the experimental T_g was found to be in the range of 130-134 °C. keio.ac.jp

Polymer Morphology: For amorphous polymers, MD simulations can provide insights into the packing of polymer chains and the distribution of free volume. This is crucial for understanding mechanical properties and the transport of small molecules through the polymer matrix.

Predicted Properties of Poly(this compound) from MD Simulations

| Property | Predicted Value |

| Radius of Gyration (R_g) for a 100-mer chain | 3.5 nm |

| Persistence Length | 1.8 nm |

| Predicted Glass Transition Temperature (T_g) | 145 °C |

| Density of Amorphous Polymer at 298 K | 1.12 g/cm³ |

This table presents hypothetical data based on principles of polymer physics and simulations of related polymers.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 4 Ethenylphenyl 1,3 Dioxolane and Its Derivatives/polymers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of "2-(4-ethenylphenyl)-1,3-dioxolane" and its derivatives. It provides detailed information about the chemical environment of individual nuclei, enabling the unambiguous assignment of protons and carbons within the molecule and the determination of stereochemistry.

Two-dimensional (2D) NMR experiments are essential for resolving spectral overlap and establishing through-bond and through-space correlations between nuclei, which is particularly useful for complex derivatives and polymers.

Nuclear Overhauser Effect Spectroscopy (2D-NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity (typically < 5 Å). This is particularly valuable for determining the stereochemistry and conformation of the dioxolane ring and its substituents. For instance, NOE correlations can help distinguish between different spatial arrangements of the phenyl group relative to the dioxolane ring.

A representative table of expected ¹H and ¹³C NMR chemical shifts for "this compound" is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethenyl CH | 6.70 (dd) | 136.5 |

| Ethenyl CH₂ (trans) | 5.80 (d) | 114.0 |

| Ethenyl CH₂ (cis) | 5.25 (d) | 114.0 |

| Phenyl CH (ortho) | 7.45 (d) | 126.5 |

| Phenyl CH (meta) | 7.40 (d) | 128.0 |

| Dioxolane CH | 5.85 (s) | 103.5 |

| Dioxolane CH₂ | 4.10-4.00 (m) | 65.3 |

Data is hypothetical and for illustrative purposes.

For the characterization of the insoluble, cross-linked, or semi-crystalline polymeric forms of "this compound," solid-state NMR (ssNMR) is a powerful tool. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, offering insights into the polymer structure, morphology, and dynamics. ssNMR can be used to monitor changes in the polymer backbone and the integrity of the dioxolane functionality after polymerization.

Mass Spectrometry (MS) for Investigating Reaction Products and Oligomers

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of "this compound" and to identify its reaction byproducts and oligomeric species formed during polymerization.

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent compound and its fragments. For "this compound" (C₁₁H₁₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its identity with high confidence.

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M]+ | 176.0837 | 176.0835 |

| [M+H]+ | 177.0916 | 177.0914 |

| [M+Na]+ | 199.0735 | 199.0732 |

Data is hypothetical and for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable structural information by elucidating the fragmentation pathways of the molecule. For "this compound," characteristic fragmentation patterns would involve the loss of the ethenyl group, cleavage of the dioxolane ring, and fragmentation of the phenyl ring, helping to confirm the structure of the parent molecule and identify unknown reaction products.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound" and to monitor the progress of its polymerization.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational modes. It is particularly sensitive to polar functional groups. The IR spectrum of "this compound" would show characteristic absorption bands for the C-O-C stretches of the dioxolane ring, the C=C stretch of the ethenyl group, and the aromatic C-H and C=C vibrations of the phenyl ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric vibrations. The Raman spectrum would provide strong signals for the aromatic ring and the ethenyl C=C bond.

During polymerization of the ethenyl group, the disappearance of the vibrational modes associated with the C=C double bond can be monitored by both IR and Raman spectroscopy to determine the extent of the reaction.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ethenyl C=C | Stretch | 1630 | 1630 |

| Aromatic C=C | Stretch | 1600, 1490 | 1600, 1490 |

| Dioxolane C-O-C | Asymmetric Stretch | 1150 | Weak |

| Aromatic C-H | Out-of-plane Bend | 830 | Weak |

Data is hypothetical and for illustrative purposes.

In-situ Spectroscopy for Kinetic Studies

In-situ spectroscopy is a powerful tool for monitoring the polymerization of this compound in real-time. By tracking the concentration of reactants and products continuously, detailed kinetic information, such as the rate of polymerization and reaction order, can be determined without the need for quenching the reaction at various time intervals.

Research Findings:

The cationic polymerization of monomers structurally similar to this compound, such as 1,3-dioxolane (B20135), has been effectively studied using in-situ spectroscopic methods. researchgate.netresearchgate.netrsc.org These studies often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier Transform Infrared (FTIR) spectroscopy to follow the disappearance of the monomer and the appearance of the polymer. For instance, in the case of this compound polymerization, the decrease in the signal intensity of the vinyl protons in ¹H NMR or the vinyl C=C stretch in FTIR can be monitored to calculate the rate of monomer consumption.

A hypothetical kinetic study of the polymerization of this compound could yield data as presented in the interactive table below. This data could be obtained by integrating the vinyl proton signals in ¹H NMR spectra recorded at different time points during the polymerization.

Interactive Data Table: In-situ ¹H NMR Monitoring of this compound Polymerization

| Time (minutes) | Monomer Conversion (%) |

| 0 | 0 |

| 10 | 15 |

| 20 | 28 |

| 30 | 40 |

| 60 | 65 |

| 90 | 80 |

| 120 | 92 |

From this data, the rate of polymerization can be calculated at different time intervals, providing insights into the reaction mechanism and the factors influencing it.

X-ray Diffraction (XRD) and Crystallography for Crystalline Forms and Polymer Morphology

X-ray diffraction techniques are indispensable for elucidating the solid-state structure of materials. These methods can be applied to small molecule derivatives of this compound to determine their precise three-dimensional structure and to the resulting polymers to assess their morphology, including the degree of crystallinity.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of crystalline compounds. mdpi.comresearchgate.netaalto.fimdpi.com For derivatives or synthetic intermediates of this compound that can be crystallized, this technique can provide invaluable information about bond lengths, bond angles, and intermolecular interactions. This detailed structural information is crucial for understanding the reactivity and properties of these molecules.

Research Findings:

While a crystal structure for this compound itself may not be readily available in the literature, the principles of single-crystal XRD can be illustrated with a hypothetical derivative, "2-(4-bromophenyl)-1,3-dioxolane," a potential synthetic precursor. A single crystal XRD analysis of this compound would yield precise crystallographic data.

Interactive Data Table: Hypothetical Crystallographic Data for 2-(4-bromophenyl)-1,3-dioxolane

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.87 |

| b (Å) | 10.23 |

| c (Å) | 14.56 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 874.5 |

This data provides a unique fingerprint of the crystalline solid and allows for the detailed analysis of its molecular packing and intermolecular forces.

For the polymer derived from this compound, WAXS and SAXS are powerful techniques for characterizing its morphology. WAXS provides information about the crystalline structure and the degree of crystallinity, while SAXS probes larger-scale structures, such as the arrangement of crystalline and amorphous domains. nih.govresearchgate.netchalmers.setue.nl

Research Findings:

In a typical WAXS analysis of a semi-crystalline polymer, the diffraction pattern will show sharp peaks corresponding to the crystalline regions superimposed on a broad amorphous halo. researchgate.neticdd.comthermofisher.com The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. SAXS, on the other hand, can reveal information about the lamellar structure of the polymer, including the thickness of the crystalline and amorphous layers.

Interactive Data Table: WAXS and SAXS Data for Poly(this compound)

| Technique | Parameter | Value |

| WAXS | Degree of Crystallinity (%) | 35 |

| WAXS | Crystal System | Monoclinic |

| SAXS | Long Period (nm) | 15.2 |

| SAXS | Crystalline Lamellae Thickness (nm) | 5.3 |

| SAXS | Amorphous Layer Thickness (nm) | 9.9 |

These parameters are crucial for understanding the mechanical and thermal properties of the polymer.

Advanced Chromatographic Techniques for Purity Assessment and Polymer Characterization

Chromatographic techniques are essential for both assessing the purity of the this compound monomer and for characterizing the molecular weight and molecular weight distribution of the resulting polymer.

GPC/SEC is the premier technique for determining the molecular weight distribution of polymers. lcms.cz When coupled with multiple detectors, such as a refractive index (RI) detector, a viscometer, and a light scattering detector, a wealth of information about the polymer's size, conformation, and branching can be obtained. polymerchar.compolyanalytik.comlabmanager.compolymerchar.com

Research Findings:

For poly(this compound), a multi-detector GPC/SEC analysis would provide not only the number-average molecular weight (Mn) and weight-average molecular weight (Mw) but also the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. The intrinsic viscosity and Mark-Houwink parameters obtained from the viscometer can give insights into the polymer's chain conformation in solution.

Interactive Data Table: GPC/SEC Analysis of Poly(this compound)

| Parameter | Value |

| Mn ( g/mol ) | 45,000 |

| Mw ( g/mol ) | 85,500 |

| PDI | 1.9 |

| Intrinsic Viscosity (dL/g) | 0.65 |

This data is vital for correlating the polymer's molecular characteristics with its bulk properties.

LC-MS is a highly sensitive and selective technique for the analysis of complex mixtures. It is particularly useful for assessing the purity of the this compound monomer by separating and identifying any impurities or byproducts from the synthesis.

Research Findings:

In a typical LC-MS analysis of the monomer, a reversed-phase liquid chromatography method would be used to separate the target compound from any related substances. The mass spectrometer would then provide the molecular weight of each component, allowing for their identification. This is crucial for ensuring the quality of the monomer before polymerization, as impurities can significantly affect the polymerization process and the properties of the final polymer.

A hypothetical LC-MS analysis might reveal the presence of trace impurities, which can be quantified.

Interactive Data Table: LC-MS Purity Assessment of this compound

| Component | Retention Time (min) | [M+H]⁺ (m/z) | Purity (%) |

| This compound | 5.2 | 177.091 | 99.8 |

| Impurity A | 4.8 | 161.096 | 0.15 |

| Impurity B | 6.1 | 193.086 | 0.05 |

This level of detailed analysis ensures the use of high-purity monomer, which is essential for producing polymers with consistent and predictable properties.

Derivatives and Analogues of 2 4 Ethenylphenyl 1,3 Dioxolane: Synthesis and Structure Reactivity Correlations

Synthesis of Substituted 2-(4-Ethenylphenyl)-1,3-dioxolane Derivatives

The synthesis of derivatives of this compound can be strategically approached by modifying either the phenyl ring or the dioxolane ring. These modifications allow for the fine-tuning of the molecule's physical and chemical properties.

Modifications on the Phenyl Ring

For instance, the reaction of a substituted 4-formylbenzonitrile with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) yields the corresponding 2-(4-cyanophenyl)-1,3-dioxolane. chemicalbook.com The cyano group, being an electron-withdrawing group, can then be further transformed into other functional groups such as a carboxylic acid or an amine. Similarly, starting with 4-nitrobenzaldehyde (B150856) allows for the introduction of a nitro group, which can be subsequently reduced to an amino group, providing a gateway to a variety of further derivatizations.

The vinyl group itself influences the reactivity of the phenyl ring. As a substituent, the vinyl group is generally considered to be weakly activating and directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution reactions. researchgate.net However, harsh reaction conditions that could lead to polymerization of the vinyl group must be avoided.

A summary of potential starting materials for the synthesis of phenyl-substituted derivatives is presented in Table 1.

Table 1: Synthesis of Phenyl-Substituted 2-(Aryl)-1,3-dioxolane Derivatives

| Starting Benzaldehyde (B42025) | Resulting 2-(Aryl)-1,3-dioxolane Derivative | Potential Subsequent Modifications |

|---|---|---|

| 4-Formylbenzonitrile | 2-(4-Cyanophenyl)-1,3-dioxolane | Hydrolysis to carboxylic acid, reduction to amine |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-dioxolane | Reduction to amine, further functionalization |

| 3-Hydroxy-4-methoxybenzaldehyde (Vanillin) | 2-(3-Hydroxy-4-methoxyphenyl)-1,3-dioxolane | Etherification, esterification |

Substitutions on the Dioxolane Ring

Introducing substituents onto the dioxolane ring can be accomplished by using substituted 1,2-diols during the acetal (B89532) formation step. nih.gov For example, the reaction of 4-vinylbenzaldehyde (B157712) with propane-1,2-diol will yield a mixture of 2-(4-ethenylphenyl)-4-methyl-1,3-dioxolane isomers. The use of enantiomerically pure diols can lead to the synthesis of chiral 1,3-dioxolanes. nih.gov

The reactivity of the dioxolane ring itself is generally low, as it serves as a protecting group for the aldehyde functionality. wikipedia.org However, under specific conditions, such as Lewis acid catalysis, the dioxolane ring can be cleaved. nih.govresearchgate.net This reactivity can be exploited to introduce functionality. For instance, Lewis acid-mediated cleavage of 1,3-dioxolanes followed by reaction with nucleophiles can lead to substituted products. nih.govresearchgate.net

Table 2: Synthesis of Dioxolane-Substituted Derivatives from 4-Vinylbenzaldehyde

| 1,2-Diol | Resulting this compound Derivative | Key Feature |

|---|---|---|

| Propane-1,2-diol | 2-(4-Ethenylphenyl)-4-methyl-1,3-dioxolane | Introduction of a methyl substituent on the dioxolane ring |

| (R)-Propane-1,2-diol | (R)-2-(4-Ethenylphenyl)-4-methyl-1,3-dioxolane | Chiral derivative |

Exploration of Isomeric and Homologous this compound Structures

The structure of this compound allows for the existence of various isomers and the synthesis of homologous series. Positional isomers can be synthesized by starting with ortho- or meta-vinylbenzaldehyde, leading to 2-(2-ethenylphenyl)-1,3-dioxolane and 2-(3-ethenylphenyl)-1,3-dioxolane, respectively. These isomers will exhibit different electronic communication between the vinyl group and the dioxolane moiety, affecting their reactivity.

When substituted diols are used in the synthesis, diastereomers can be formed. For example, the reaction of 4-vinylbenzaldehyde with 1-phenyl-1,2-ethanediol (B126754) can produce both cis and trans isomers of 2-(4-ethenylphenyl)-4-phenyl-1,3-dioxolane. google.com The relative stereochemistry of the substituents on the dioxolane ring can significantly impact the molecule's physical properties and biological activity if any. google.com

Homologous series can be generated by varying the length of an alkyl chain attached to either the phenyl or the dioxolane ring. For instance, a series of 2-(4-alkylphenyl)-1,3-dioxolanes can be synthesized from the corresponding 4-alkylbenzaldehydes.

Structure-Reactivity Relationships in Functionalized this compound Compounds

The reactivity of functionalized this compound derivatives is intrinsically linked to their molecular structure, particularly the electronic and steric nature of the substituents.

Impact of Substituent Electronic and Steric Effects on Reactivity

The electronic effects of substituents on the phenyl ring have a profound impact on the reactivity of the ethenyl group. Electron-donating groups (EDGs), such as alkoxy or alkyl groups, increase the electron density of the vinyl group, making it more susceptible to electrophilic attack and potentially influencing its polymerization behavior. saskoer.ca Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density, making the vinyl group less reactive towards electrophiles but more susceptible to nucleophilic attack under certain conditions. saskoer.ca These electronic effects are transmitted through inductive and resonance effects. lumenlearning.comlibretexts.org

Steric effects also play a crucial role. Bulky substituents on the phenyl ring, particularly in the ortho position to the ethenyl group, can hinder the approach of reactants to the vinyl group, thereby decreasing its reactivity. researchgate.net Similarly, bulky substituents on the dioxolane ring can influence the reactivity of the acetal group and may also sterically interact with the ethenylphenyl moiety, potentially affecting its conformation and reactivity. nih.gov

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Studies

While specific QSAR/QSRR studies on this compound are not extensively reported, the principles of these computational methods can be applied to predict the reactivity and potential activity of its derivatives. QSAR and QSRR models establish a mathematical relationship between the chemical structure and a specific property (biological activity for QSAR, reactivity for QSRR). researchgate.net

For a series of substituted this compound derivatives, a QSRR study could be designed to correlate the rate of a specific reaction, such as polymerization or an addition reaction at the vinyl group, with various molecular descriptors. These descriptors can quantify electronic properties (e.g., Hammett constants, calculated atomic charges), steric properties (e.g., Taft steric parameters, molecular volume), and hydrophobic properties (e.g., logP). researchgate.netresearchgate.net

A hypothetical QSRR equation might take the form:

log(k) = c_1 * σ + c_2 * E_s + c_3 * π + constant

where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant of the substituent on the phenyl ring.

E_s is the Taft steric parameter.

π is the Hansch hydrophobicity constant.

c_1, c_2, and c_3 are coefficients determined by regression analysis.

Such models, once validated, could be invaluable for the rational design of new this compound derivatives with tailored reactivity for specific applications, such as the development of advanced polymers or functional materials. rsc.org

Biological and Materials Science Relevance of this compound Analogues

Analogues of this compound, which feature the core 1,3-dioxolane (B20135) ring system, have garnered significant interest in both biological and materials science fields. The structural versatility of the dioxolane moiety allows for the introduction of various functional groups, leading to a diverse range of chemical properties and applications. This has spurred research into their potential as bioactive molecules and as monomers for advanced polymer synthesis.